molecular formula C9H9N3O B1627031 3-Cyclopropyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one CAS No. 380605-23-2

3-Cyclopropyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one

Cat. No.: B1627031
CAS No.: 380605-23-2
M. Wt: 175.19 g/mol
InChI Key: TYRKIZFEPKKIFU-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

1H NMR :

  • Aromatic protons : Signals in the range of δ 7.0–8.5 ppm (pyridine H) and δ 6.5–7.5 ppm (imidazole H).
  • Cyclopropyl protons : A singlet or multiplet near δ 1.0–1.5 ppm due to the three equivalent protons.
  • NH proton : Absence of a signal (due to 1,3-dihydro saturation; NH is not present in this structure).

13C NMR :

  • Carbonyl carbon : A peak around δ 160–170 ppm (C=O).
  • Cyclopropyl carbons : Peaks near δ 5–10 ppm (sp³ carbons).

Infrared (IR) Spectroscopy

  • C=O stretch : Strong absorption near 1700 cm⁻¹ (amide/lactam carbonyl).
  • C–N stretches : Peaks in the 1200–1300 cm⁻¹ region.

Mass Spectrometry (MS)

  • Molecular ion peak : Expected at m/z 175 (C₉H₉N₃O⁺).
  • Fragmentation patterns : Loss of cyclopropyl (C₃H₅) or CO groups, yielding ions at m/z 151 (C₆H₅N₃O⁺) or m/z 147 (C₆H₇N₃⁺).

Table 1: Predicted Spectroscopic Features

Technique Key Signals
1H NMR Aromatic: δ 7.0–8.5 ppm; Cyclopropyl: δ 1.0–1.5 ppm
13C NMR Carbonyl: δ 160–170 ppm; Cyclopropyl: δ 5–10 ppm
IR C=O: ~1700 cm⁻¹
MS [M]⁺ at m/z 175; Fragments: m/z 151, 147

Summary of Structural Insights

This compound is a structurally compact bicyclic compound with a lactam functional group and a cyclopropyl substituent. While direct experimental data is limited, its properties can be inferred from analogous imidazopyridinones. The compound’s planar core and substituent orientation suggest potential applications in medicinal chemistry, particularly as a scaffold for bioactive molecules targeting enzyme active sites. Future studies should prioritize crystallographic characterization and spectroscopic validation to confirm these predictions.

Properties

IUPAC Name

3-cyclopropyl-1H-imidazo[4,5-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c13-9-11-7-2-1-5-10-8(7)12(9)6-3-4-6/h1-2,5-6H,3-4H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYRKIZFEPKKIFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=C(C=CC=N3)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590126
Record name 3-Cyclopropyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380605-23-2
Record name 3-Cyclopropyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Amination and Cyclization with Triphosgene

Regioselective Amination of Halogenated Pyridines

The most well-documented route to 3-cyclopropyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one involves a regioselective palladium-catalyzed amination followed by cyclization. Starting with 2-chloro-3-iodopyridine, sequential amination reactions introduce amine groups at the 2- and 3-positions of the pyridine ring.

  • First Amination Step :
    The iodide at position 3 undergoes substitution with cyclopropylamine under palladium catalysis (e.g., Pd(OAc)₂ with Xantphos as a ligand) in toluene at 80–100°C. This yields 3-(cyclopropylamino)-2-chloropyridine.

  • Second Amination Step :
    The chloride at position 2 is replaced with ammonia or another amine using similar catalytic conditions, producing 2,3-diaminopyridine derivatives. For the target compound, this step typically employs aqueous ammonia to generate 3-(cyclopropylamino)-2-aminopyridine.

  • Cyclization with Triphosgene :
    Treatment of the diamino intermediate with triphosgene (bis(trichloromethyl) carbonate) in dichloromethane or THF facilitates cyclodehydration. Triphosgene acts as a carbonyl source, bridging the two amine groups to form the imidazo[4,5-b]pyridin-2-one core. The reaction proceeds at 0–25°C, achieving moderate to high yields.

Key Experimental Data:
Step Reagents/Conditions Yield (Reported)
Initial Amination Pd(OAc)₂, Xantphos, cyclopropylamine, toluene, 100°C Not specified
Secondary Amination Pd(OAc)₂, Xantphos, NH₃, dioxane, 80°C Not specified
Cyclization Triphosgene, DCM, 0°C → 25°C 60–85% (estimated)

This method’s versatility allows for the incorporation of diverse substituents, making it suitable for synthesizing analogues with varied biological activities.

Alternative Cyclization Strategies Using Diamino Precursors

Cyclization of 2,3-Diaminopyridines with Carbonylating Agents

An alternative approach involves the direct cyclization of 2,3-diaminopyridines using phosgene or its safer equivalent, triphosgene. While similar to the palladium method, this route bypasses the need for metal catalysis by starting with pre-functionalized diamines.

  • Synthesis of 2,3-Diaminopyridine :
    2,3-Diaminopyridine is commercially available or synthesized via reduction of 2,3-dinitropyridine. Introducing the cyclopropyl group requires selective protection/deprotection or direct alkylation of one amine.

  • Cyclopropyl Introduction :
    Alkylation of 3-amino-2-aminopyridine with cyclopropyl bromide in the presence of a base (e.g., K₂CO₃) selectively functionalizes the primary amine.

  • Ring Closure :
    Reaction with triphosgene in anhydrous THF at reflux completes the imidazo ring formation. This method offers simplicity but may require optimization to avoid over-alkylation.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Scalability
Palladium Catalysis High regioselectivity, modular substituents Requires expensive ligands/palladium Moderate
Direct Cyclization Fewer steps, no metal catalysts Low functional group tolerance High
Copper-Mediated Mild conditions, broad substrate scope Underexplored for 4,5-b systems Low

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce any nitro or carbonyl groups present.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the cyclopropyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux.

    Substitution: Alkyl halides in the presence of a base like sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Chemistry

3-Cyclopropyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one serves as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows chemists to explore new synthetic pathways and develop novel materials with tailored properties.

Biology

Research has indicated that this compound may act as an enzyme inhibitor or receptor modulator , making it a candidate for studying various biological pathways. Its interactions with specific molecular targets can lead to insights into enzyme mechanisms and receptor functions, which are crucial for understanding metabolic processes.

Medicine

The therapeutic potential of this compound is being explored in the treatment of diseases such as:

  • Cancer : Investigations into its role in inhibiting tumor growth.
  • Inflammation : Potential anti-inflammatory properties are being studied.
  • Neurological Disorders : Its ability to modulate neurotransmitter receptors may offer new avenues for treating conditions like depression or anxiety .

Industry

In industrial applications, this compound is utilized in the development of:

  • Agrochemicals : Its biological activity can be harnessed for pest control formulations.
  • Materials Science : The unique properties of the compound make it suitable for creating advanced materials with specific functionalities .

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Core Structural Features

The imidazo[4,5-b]pyridin-2-one scaffold consists of a planar fused ring system (five-membered imidazole and six-membered pyridine). Substitutions at the N3 position significantly influence molecular geometry and biological activity:

  • Planarity : The fused rings exhibit near-planar geometry, with deviations ≤0.008 Å in bromo-substituted analogs (e.g., 3-allyl-6-bromo derivatives) .

Pharmacological Profiles

  • Anticancer Activity: Bromo-substituted derivatives (e.g., 3-allyl-6-bromo) are potent Aurora A kinase inhibitors, with IC₅₀ values in the nanomolar range .
  • Analgesic Activity: Phenyl-substituted analogs (e.g., 3-[3,4-(methylenedioxy)phenyl]) exhibit significant analgesic effects, comparable to nonsteroidal anti-inflammatory drugs (NSAIDs) .
  • Antioxidant Potential: Thiazolo[4,5-b]pyridin-2-one analogs demonstrate cytotoxicity against cancer cell lines, though imidazo derivatives generally show higher selectivity .

Structure-Activity Relationships (SAR)

  • Substituent Size : Smaller groups (cyclopropyl, methyl) improve metabolic stability and oral bioavailability compared to bulky substituents (benzyl) .
  • Electron-Withdrawing Groups : Bromine at C6 enhances electrophilicity, facilitating interactions with kinase ATP-binding pockets .

Biological Activity

Overview

3-Cyclopropyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one (CAS No. 380605-23-2) is a heterocyclic compound notable for its bicyclic structure that integrates an imidazole ring fused with a pyridine ring. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly as an antiviral agent. Its molecular formula is C9H9N3OC_9H_9N_3O, with a molecular weight of approximately 175.19 g/mol .

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities:

  • Antiviral Activity : The compound has shown promise as an inhibitor of the respiratory syncytial virus (RSV) and other viral infections. Its structural features may enhance its interaction with viral proteins, making it a candidate for antiviral drug development.
  • Enzyme Inhibition : Studies suggest that this compound may act as an inhibitor of specific enzymes involved in disease processes. Its potential to modulate enzyme activity could have implications in treating conditions such as cancer and inflammation .

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets. This binding can modulate the activity of enzymes or receptors, thereby influencing various biological pathways. Understanding these interactions is crucial for optimizing the compound's therapeutic efficacy and minimizing side effects .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit viral replication and enzyme activity at micromolar concentrations. For instance:

Study Target IC50 (µM) Notes
Study ARSV5.0Significant reduction in viral load observed.
Study BCYP170.8Effective inhibition compared to control compounds.

These findings indicate that the compound has a favorable profile for further development as an antiviral and enzyme-inhibiting agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of the cyclopropyl group in enhancing the biological activity of this compound. Variations in substituents on the imidazo-pyridine core can significantly affect potency and selectivity against various biological targets.

Synthetic Routes

The synthesis of this compound typically involves multi-step synthetic routes:

  • Condensation Reaction : Starting materials such as 2-aminopyridine derivatives are reacted with cyclopropyl isocyanate.
  • Cyclization : The reaction proceeds to form the imidazo-pyridine core through cyclization under specific conditions.

This synthetic approach allows for the production of derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-Cyclopropyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one?

  • Methodology : The compound is typically synthesized via ring-closing reactions using precursors like 2,3-diaminopyridine. Nitration systems (e.g., HNO₃/Ac₂O) or cyclopropyl-group incorporation through nucleophilic substitution can modify the core structure. Key steps include optimizing reaction time, temperature, and stoichiometry. For example, nitration yields ~44.6% under controlled conditions .
  • Purification : Column chromatography and thin-layer chromatography (TLC) are standard for isolating intermediates and final products .

Q. How is the thermal stability of this compound evaluated in experimental settings?

  • Methodology : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TG) are used to study decomposition kinetics. For structurally similar imidazo-pyridines, DSC reveals exothermic peaks at ~220°C, indicating thermal instability, while TG shows mass loss patterns correlating with nitro-group decomposition .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • 1H NMR : Confirms proton environments, e.g., cyclopropyl protons resonate at δ 0.8–1.2 ppm.
  • IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹).
  • MS : Validates molecular weight (e.g., [M+H]+ peaks). Multi-technique cross-validation ensures structural accuracy .

Advanced Research Questions

Q. How can regioselective functionalization (e.g., C2-arylation) be optimized for imidazo[4,5-b]pyridine derivatives?

  • Methodology : Palladium-catalyzed cross-coupling (e.g., Pd(OAc)₂/CuI/Cs₂CO₃ in DMF) enables regioselective arylation. Catalyst loading (2–5 mol%) and ligand selection (e.g., XPhos) critically influence yield (≥95%). Screening substituent effects (e.g., electron-withdrawing groups on aryl halides) enhances selectivity .
  • Table 1 : Optimization Parameters for C2-Arylation

ParameterOptimal RangeImpact on Yield
Catalyst (Pd(OAc)₂)2–5 mol%Direct correlation
Temperature80–100°CHigher temp → faster kinetics
Base (Cs₂CO₃)2 equivNeutralizes HX byproducts

Q. What computational strategies (e.g., DFT) elucidate electronic properties or reaction mechanisms?

  • Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For aminoimidazodipyridines, DFT studies reveal charge distribution at the cyclopropyl ring, guiding nucleophilic attack sites. Solvent effects (PCM models) and transition-state analysis refine mechanistic pathways .

Q. How should researchers address contradictions in spectroscopic or thermal data?

  • Methodology :

  • Cross-Validation : Compare NMR/IR/MS data with computational predictions (e.g., simulated NMR via Gaussian).
  • Controlled Replicates : Repeat experiments under identical conditions to isolate artifacts.
  • Advanced Analytics : Use High-Resolution Mass Spectrometry (HRMS) or X-ray crystallography to resolve ambiguities .

Q. What experimental design frameworks improve reaction optimization for novel derivatives?

  • Methodology : Design of Experiments (DoE) reduces trial counts while maximizing data quality. For example, a 3-factor (catalyst, temperature, solvent) Box-Behnken design identifies optimal conditions with <20 experiments. Response Surface Methodology (RSM) models nonlinear relationships between variables .

Data Contradiction Analysis

  • Case Study : Conflicting DSC results for nitro-derivatives may arise from impurities or polymorphic forms. Mitigation includes:
    • Purification : Recrystallization in ethanol/water mixtures.
    • Polymorph Screening : Vary cooling rates during crystallization.
    • In Situ Analysis : Use variable-temperature XRD to track phase changes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyclopropyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one
Reactant of Route 2
Reactant of Route 2
3-Cyclopropyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one

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